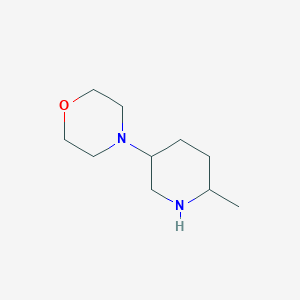
4-(6-Methylpiperidin-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methylpiperidin-3-yl)morpholine is a heterocyclic organic compound that features both a morpholine ring and a piperidine ring The morpholine ring consists of an oxygen and nitrogen atom, while the piperidine ring contains a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methylpiperidin-3-yl)morpholine typically involves the reaction of 6-methylpiperidine with morpholine under specific conditions. One common method includes the use of a base such as potassium hydroxide to facilitate the reaction. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methylpiperidin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-(6-Methylpiperidin-3-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(6-Methylpiperidin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Methylpiperidin-3-yl)carbonylmorpholine
- 4-Methylpiperidine
- Morpholine
Uniqueness
4-(6-Methylpiperidin-3-yl)morpholine is unique due to its dual ring structure, which combines the properties of both morpholine and piperidine
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
4-(6-methylpiperidin-3-yl)morpholine |
InChI |
InChI=1S/C10H20N2O/c1-9-2-3-10(8-11-9)12-4-6-13-7-5-12/h9-11H,2-8H2,1H3 |
InChI Key |
JVFSODVBRKMDIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


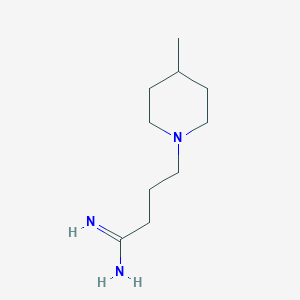
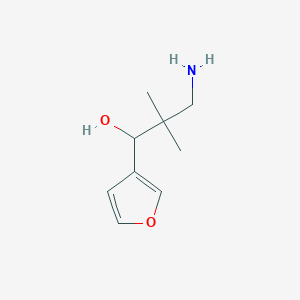

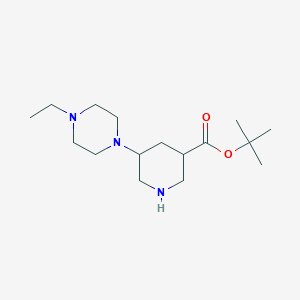
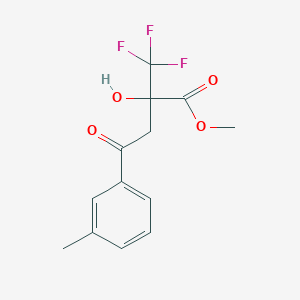
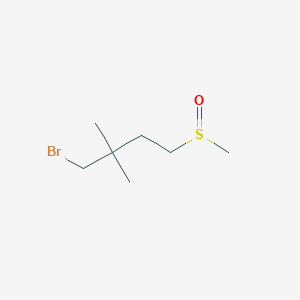
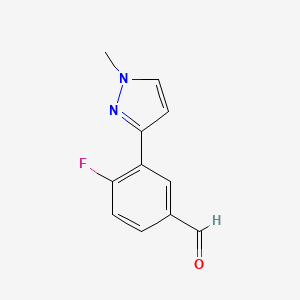

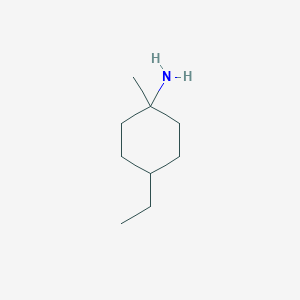
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-3-(propan-2-yl)cyclohexan-1-ol](/img/structure/B13200759.png)

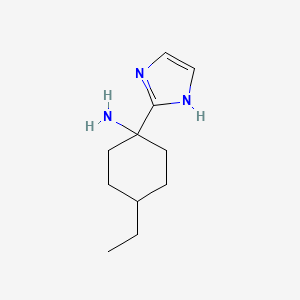
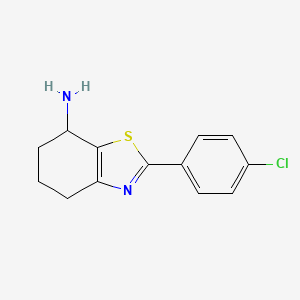
![4-[1-(Butan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine](/img/structure/B13200787.png)
